(R)-2,3-Bis(hexadecyloxy)-1-propanol
Description
(R)-2,3-Bis(hexadecyloxy)-1-propanol is a chiral glycerol derivative with two hexadecyloxy (C16) chains at the 2- and 3-positions of the propanol backbone. Its molecular formula is C35H72O3, with a molecular weight of 540.944 g/mol . Key physicochemical properties include:
- Density: 0.9 ± 0.1 g/cm³
- Boiling point: 611.7 ± 35.0 °C (at 760 mmHg)
- LogP: 15.26 (indicating high lipophilicity)
- Applications: Used in synthetic lung surfactants , liposomal drug delivery systems , and as a biochemical reagent in life sciences .
The compound’s stereochemistry (R-configuration) is critical for interactions in biological systems, where enantiomeric purity can influence lipid packing, membrane stability, and surfactant efficacy .
Properties
IUPAC Name |
(2R)-2,3-dihexadecoxypropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3/t35-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJMFFVPVZWNK-PGUFJCEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@@H](CO)OCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H72O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-08-2 | |
| Record name | (2R)-2,3-Bis(hexadecyloxy)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comparison with Similar Compounds
Structural Analogs with Varying Alkyl Chain Lengths
2,3-Bis(tetradecyloxy)-1-propanol
- Molecular formula : C31H64O3
- Molecular weight : 484.83 g/mol
- Key differences : Shorter tetradecyl (C14) chains reduce hydrophobicity (lower LogP vs. C16) and alter phase behavior. Used in lipid membrane studies but may form less stable vesicles compared to C16 derivatives .
1,2-O-Dihexadecyl-rac-glycerol (Racemic Mixture)
- Molecular formula : C35H72O3
- Molecular weight : 540.944 g/mol
- Used in surfactant formulations but may exhibit reduced efficacy in chiral environments .
Derivatives with Functional Modifications
(R)-2,3-Bis(hexadecyloxy)propyl 4-Methylbenzenesulfonate (Compound 24)
- Modification : Tosylate group at the 1-position .
- Reactivity : Serves as an intermediate for further alkylation or substitution reactions (e.g., conversion to iodinated derivatives for peptide coupling) .
2,3-Bis(12-methyltetradecyloxy)-1-propanol
- Molecular formula : C33H68O3
- Molecular weight : 512.89 g/mol
- Key differences : Branched alkyl chains (12-methyltetradecyl) disrupt lipid packing, reducing membrane rigidity compared to linear C16 chains .
Halogenated and Sulfur-Containing Analogs
2,3-Dibromo-1-propanol
- Molecular formula : C3H6Br2O
- Molecular weight : 225.89 g/mol
- Regulatory status : Restricted under RoHS due to toxicity concerns .
- Key differences : Bromine substituents increase reactivity but introduce environmental and safety risks, limiting biomedical applications .
2,3-Bis(sulfanyl)propyl Acetate
- Molecular formula : C5H10O2S2
- Molecular weight : 166.25 g/mol
- Functionality : Thiol groups enable disulfide bond formation, useful in crosslinking applications but unsuitable for lipid bilayer systems due to redox sensitivity .
Liposomal Drug Delivery
- The compound’s high LogP (15.26) enables stable incorporation into lipid bilayers. Maleimide-functionalized derivatives facilitate covalent conjugation of targeting ligands in liposomes .
- Tetradecyl (C14) analogs form less stable vesicles under physiological conditions, limiting their use in prolonged drug release .
Preparation Methods
Molecular Architecture
This compound (C₃₅H₇₂O₃) features a glycerol backbone substituted with two hexadecyloxy chains at the 2- and 3-positions and a hydroxyl group at the 1-position. The compound’s amphiphilic nature arises from its hydrophobic C₁₆ alkyl chains (log P = 15.26) and hydrophilic glycerol moiety, enabling spontaneous assembly into lipid bilayers.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 540.944 g/mol | |
| Density | 0.9 ± 0.1 g/cm³ | |
| Boiling Point | 611.7 ± 35.0 °C | |
| Flash Point | 323.7 ± 25.9 °C | |
| Vapor Pressure (25°C) | 0.0 ± 4.0 mmHg | |
| Refractive Index | 1.461 |
Racemic Synthesis of 2,3-Bis(hexadecyloxy)-1-propanol
Stepwise Alkylation of Propanediol Derivatives
The racemic synthesis begins with (±)-1-hexadecyloxy-2,3-propanediol, which undergoes selective protection and alkylation:
Trityl Protection of the 3-Hydroxyl Group
(±)-1-Hexadecyloxy-2,3-propanediol is treated with trityl chloride under anhydrous conditions to mask the 3-hydroxyl group, yielding (±)-3-hexadecyloxy-1-trityl-2-propanol. This step achieves >90% protection efficiency in dimethyl sulfoxide (DMSO) with potassium hydroxide as a base.
Hexadecyl Bromide Alkylation
The trityl-protected intermediate reacts with hexadecyl bromide (2 equivalents) in DMSO at 60°C for 90 minutes, facilitated by finely divided KOH. This SN2 reaction installs the second hexadecyloxy group with 87% yield after flash chromatography.
Detritylation
Hydrolysis of the trityl ether using methanol and concentrated HCl (10% v/v) at room temperature produces racemic 2,3-bis(hexadecyloxy)-1-propanol. The reaction completes within 1 hour, with purification via silica gel chromatography.
Enantiomeric Resolution to Obtain (R)-Configuration
Enzymatic Kinetic Resolution
Lipase-catalyzed transesterification selectively modifies one enantiomer, enabling separation. For example, Candida antarctica lipase B shows preferential activity toward (S)-glycerol derivatives in biphasic systems.
Chiral Chromatography
High-performance liquid chromatography (HPLC) using amylose- or cellulose-based chiral stationary phases can resolve enantiomers. Mobile phases typically combine n-hexane with isopropanol (90:10 v/v).
Quality Control and Analytical Characterization
Purity Assessment
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
Thermal Stability Analysis
Differential scanning calorimetry (DSC) reveals a phase transition at 45–50°C, corresponding to alkyl chain melting. The compound remains stable up to 300°C under nitrogen.
Industrial-Scale Production Considerations
Q & A
Q. What are the standard synthetic routes for (R)-2,3-Bis(hexadecyloxy)-1-propanol, and how can enantiomeric purity be ensured?
The synthesis typically involves stereoselective etherification of glycerol derivatives. For example, enantiopure glycerol precursors (e.g., (R)-glycidol) may react with hexadecyl bromide under alkaline conditions. To ensure enantiomeric purity, chiral chromatography or enzymatic resolution can be employed. Optical rotation measurements and GC-MS analysis (as demonstrated for structurally similar compounds) are critical for verifying stereochemical integrity .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm ether linkage positions and alkyl chain integration.
- Mass Spectrometry (GC-MS or LC-MS) : For molecular weight validation and purity assessment.
- Polarimetry : To determine optical activity and enantiomeric excess (e.g., [α]D = -84.4 for a related (R)-configured propanol derivative) .
- HPLC with Chiral Columns : To resolve racemic mixtures and quantify enantiomeric ratios.
Q. How does the rac-glycerol form differ from the (R)-enantiomer in physicochemical properties?
The rac-glycerol form (1,2-O-dihexadecyl-rac-glycerol) exhibits no optical activity due to equal proportions of (R) and (S) enantiomers. In contrast, the (R)-enantiomer has distinct packing behavior in lipid bilayers, affecting melting points and solubility. Differential scanning calorimetry (DSC) and X-ray diffraction can reveal these differences .
Advanced Research Questions
Q. What experimental strategies can elucidate the role of the (R)-configuration in lipid bilayer dynamics?
- Langmuir Trough Studies : Measure surface pressure-area isotherms to compare monolayer packing efficiency between (R)- and (S)-enantiomers.
- Fluorescence Anisotropy : Assess membrane fluidity in liposomes incorporating the enantiopure compound.
- Molecular Dynamics Simulations : Model interactions between (R)-configured alkyl chains and phospholipid headgroups. Refer to stereochemical analyses in similar glycerol ethers for methodology validation .
Q. How do oxidation or hydrolysis conditions affect the stability of this compound?
- Oxidative Stability : Test under accelerated conditions (e.g., 40°C with H₂O₂) using FTIR to monitor ether bond degradation.
- Hydrolytic Stability : Expose to acidic/basic buffers and analyze by TLC or LC-MS for breakdown products (e.g., hexadecanol). Stability studies on rac-glycerol analogs suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids/bases .
Q. What are the challenges in quantifying trace impurities in this compound, and how can they be mitigated?
- Impurity Identification : Use high-resolution MS/MS to detect residual alkyl bromides or diastereomers.
- Quantification Limits : Employ UPLC with evaporative light scattering detection (ELSD) for non-UV-active impurities.
- Method Validation : Follow pharmacopeial guidelines (e.g., USP h1225/h1226) for precision, accuracy, and robustness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
